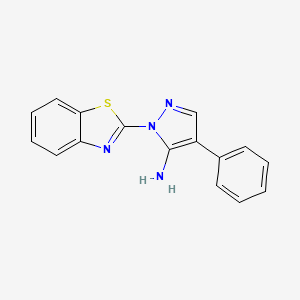
1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with 4-phenyl-1H-pyrazol-5-amine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis
類似化合物との比較
Similar Compounds
- 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-methyl-1H-pyrazol-5-amine
- 1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-3-amine
Uniqueness
1-(1,3-Benzothiazol-2-yl)-4-phenyl-1H-pyrazol-5-amine stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer enhanced biological activity and potential for diverse applications in medicinal chemistry .
特性
CAS番号 |
321742-15-8 |
|---|---|
分子式 |
C16H12N4S |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H12N4S/c17-15-12(11-6-2-1-3-7-11)10-18-20(15)16-19-13-8-4-5-9-14(13)21-16/h1-10H,17H2 |
InChIキー |
YPSRDXFUKUHGNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=CC=CC=C4S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


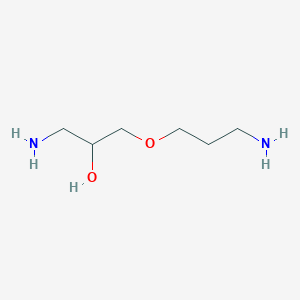
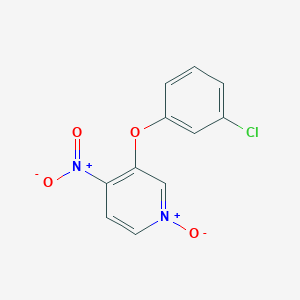
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
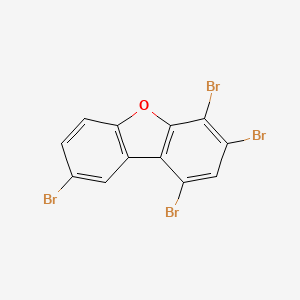
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
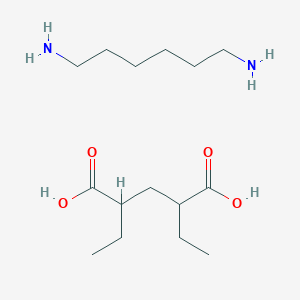
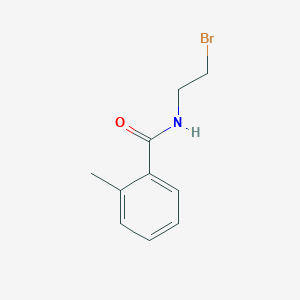
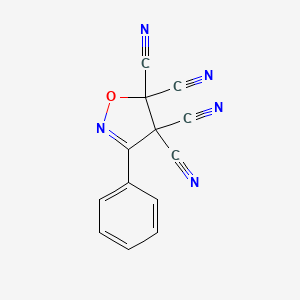

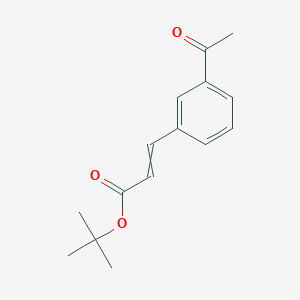

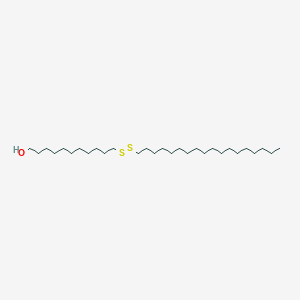
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
